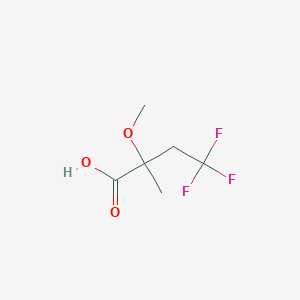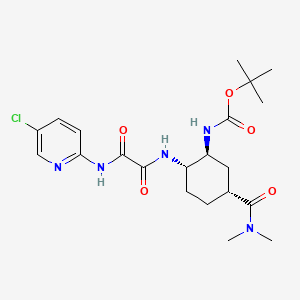![molecular formula C33H38N4O6Si B13433068 10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin: is a derivative of riboflavin, commonly known as vitamin B2. This compound is synthesized by modifying the riboflavin molecule with a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. The modification enhances the stability and solubility of riboflavin, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin typically involves the protection of the hydroxyl group at the 5’ position of riboflavin. The process can be summarized as follows:
Starting Material: Riboflavin (Vitamin B2)
Protecting Group: tert-Butyldiphenylsilyl chloride
Catalyst: Imidazole or pyridine
Solvent: Anhydrous dichloromethane or tetrahydrofuran
The reaction proceeds by mixing riboflavin with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix riboflavin and tert-butyldiphenylsilyl chloride.
Purification: Employing industrial-scale chromatography or crystallization methods.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the silyl group or the riboflavin core.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield riboflavin derivatives with modified functional groups, while substitution reactions can introduce new groups at the 5’ position.
Wissenschaftliche Forschungsanwendungen
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of riboflavin derivatives for various applications.
Wirkmechanismus
The mechanism of action of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin involves its interaction with biological molecules. The silyl group enhances the stability and solubility of riboflavin, allowing it to effectively participate in biochemical reactions. The compound targets specific enzymes and pathways involved in cellular metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-uridine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-cytidine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-adenosine
Uniqueness
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin is unique due to its specific modification of riboflavin, which enhances its stability and solubility. This makes it particularly useful in applications where riboflavin’s natural properties are insufficient.
Eigenschaften
Molekularformel |
C33H38N4O6Si |
|---|---|
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
10-[(2S,3S,4R)-5-[tert-butyl(diphenyl)silyl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C33H38N4O6Si/c1-20-16-24-25(17-21(20)2)37(30-28(34-24)31(41)36-32(42)35-30)18-26(38)29(40)27(39)19-43-44(33(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17,26-27,29,38-40H,18-19H2,1-5H3,(H,36,41,42)/t26-,27+,29-/m0/s1 |
InChI-Schlüssel |
LJVOUHKUGLNZAY-GKRYNVPLSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


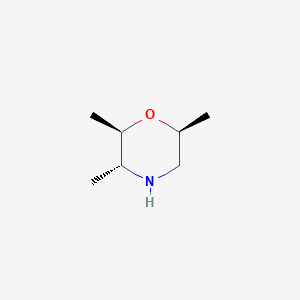
![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)


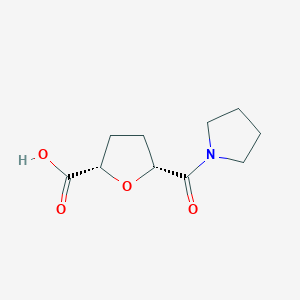
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

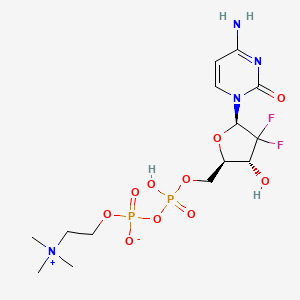

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
